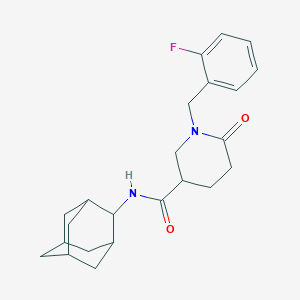![molecular formula C19H14ClN3O3S B6067480 N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6067480.png)
N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer, making it a promising target for cancer therapy.
Mecanismo De Acción
N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its metabolism is often dysregulated in cancer. By inhibiting glutaminase, N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide reduces the availability of glutamine for cancer cells, leading to a decrease in their growth and proliferation.
Biochemical and Physiological Effects:
N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide has been shown to reduce the levels of glutamate and other metabolites in cancer cells, indicating its inhibitory effect on glutaminase. It has also been shown to induce changes in the expression of genes involved in cancer metabolism and apoptosis. In preclinical models, N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide has been well-tolerated and has shown promising anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide has several advantages for lab experiments, including its potency and selectivity for glutaminase, its ability to inhibit the growth of a wide range of cancer cell types, and its potential to enhance the efficacy of other cancer therapies. However, N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the development of N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide and other glutaminase inhibitors. These include the optimization of the synthesis method to improve the yield and purity of the product, the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of the safety and efficacy of N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide in clinical trials. Additionally, the combination of N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide with other cancer therapies, such as immunotherapy, is an area of active research.
Métodos De Síntesis
N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and the final product is obtained after several purification steps. The purity and yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies. N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide has also been studied in combination with other drugs, such as immune checkpoint inhibitors, to improve their anticancer activity.
Propiedades
IUPAC Name |
N-[[4-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-13-4-1-3-12(11-13)17(24)21-14-6-8-15(9-7-14)22-19(27)23-18(25)16-5-2-10-26-16/h1-11H,(H,21,24)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMXPHQXIXDFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-(4-hydroxyphenyl)-3-oxo-3-[4-(1-pyrrolidinyl)-1-piperidinyl]propyl}phenol](/img/structure/B6067403.png)
![2-[4-cyclopentyl-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6067411.png)
![N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide](/img/structure/B6067419.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6067429.png)
![2-amino-7-[3-(1H-benzimidazol-2-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6067437.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)-2-buten-1-amine](/img/structure/B6067442.png)
![1-(diethylamino)-3-[2-methoxy-5-({[2-(4-methylphenyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6067448.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6067455.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(2,4-difluorophenyl)hydrazinecarbothioamide]](/img/structure/B6067481.png)
![ethyl 1-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6067492.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(4-iodophenyl)acetamide](/img/structure/B6067495.png)
![7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6067499.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6067511.png)